molecular formula C46H38Cl2N8O12 B1675236 Liarozole fumarate CAS No. 145858-52-2

Liarozole fumarate

Cat. No.: B1675236
CAS No.: 145858-52-2
M. Wt: 965.7 g/mol
InChI Key: IDTXURCCJVODEQ-VQYXCCSOSA-N
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Description

Liarozole fumarate is a benzimidazole derivative with potential antineoplastic activity. It is known for its ability to inhibit the cytochrome P450-dependent metabolism of all-trans-retinoic acid, resulting in increased endogenous retinoic acid production. This compound also inhibits aromatase, an enzyme involved in estrogen biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Liarozole fumarate is synthesized through a multi-step process involving the reaction of benzimidazole derivatives with fumaric acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the fumarate salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Liarozole fumarate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Liarozole fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Liarozole fumarate exerts its effects by inhibiting cytochrome P450-dependent all-trans-retinoic acid-4-hydroxylase, leading to increased levels of endogenous retinoic acid. This results in the inhibition of cell proliferation and induction of cell differentiation. Additionally, this compound inhibits aromatase, reducing estrogen biosynthesis and further contributing to its antineoplastic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Liarozole Fumarate

This compound is unique due to its dual mechanism of action as both a retinoic acid metabolism blocking agent and an aromatase inhibitor.

Properties

CAS No.

145858-52-2

Molecular Formula

C46H38Cl2N8O12

Molecular Weight

965.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

InChI

InChI=1S/2C17H13ClN4.3C4H4O4/c2*18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;3*5-3(6)1-2-4(7)8/h2*1-11,17H,(H,20,21);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

IDTXURCCJVODEQ-VQYXCCSOSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C1=CC(=CC(=C1)Cl)C(N2C=NC=C2)C3=CC4=C(N=CN4)C=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

115575-11-6 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

liarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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